

(-)-Acorenone: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Acorenone

Cat. No.: B1254648

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Acorenone, a naturally occurring spirocyclic sesquiterpenoid, has garnered interest within the scientific community for its distinct chemical architecture and potential biological activities. This technical guide provides a detailed overview of (-)-Acorenone, focusing on its physicochemical properties, established synthetic routes, and reported biological effects. This document aims to serve as a comprehensive resource, incorporating detailed experimental protocols and visual representations of key chemical and biological processes to facilitate further research and development efforts.

Physicochemical Properties

(-)-Acorenone is characterized by the following molecular and physical properties. The data presented has been compiled from established chemical databases.

Property	Value	Source(s)
CAS Number	5956-05-8	[1]
Molecular Formula	C ₁₅ H ₂₄ O	[1]
Molecular Weight	220.35 g/mol	[1]
IUPAC Name	(1S,4S,5S)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one	[1]
Appearance	Colorless oil	[2]
Synonyms	Acorenone, (-)-4-Acoren-3-one	[1]

Synthesis and Experimental Protocols

The total synthesis of **(-)-Acorenone** and its isomers has been a subject of significant research, leading to the development of several distinct synthetic strategies. A critical step in many of these syntheses is the construction of the characteristic spiro[4.5]decane core.

Key Synthetic Strategies

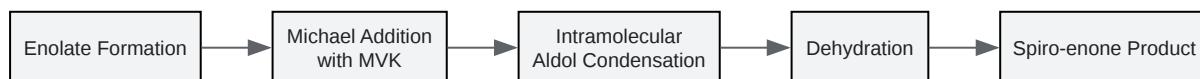
Several research groups have reported successful total syntheses of acorenone and its isomers. Notable approaches include:

- Trost's Synthesis of Acorenone B: This approach utilizes a novel spiroannelation strategy.[\[3\]](#) [\[4\]](#)
- Oppolzer's Synthesis of **(±)-Acorenone**: This route features an intramolecular ene reaction as a key step.[\[3\]](#)
- Pesaro and Bachmann's Synthesis of **(-)-Acorenone**: This synthesis established the absolute configuration of the naturally occurring enantiomer starting from (+)-limonene.[\[5\]](#)
- Nagumo, Suemune, and Sakai's Synthesis of **(±)-Acorenone B**: This method involves a distinctive ring conversion strategy.[\[3\]](#)

Detailed Experimental Protocol: Spiroannelation via Robinson Annulation (Illustrative)

The following protocol is a representative example of a key spiroannelation step, a common strategy in acorenone synthesis.

Objective: To construct the spiro[4.5]decane core of acorenone.


Materials:

- 2-isopropyl-5-methylcyclopentanone
- Methyl vinyl ketone (MVK)
- Base (e.g., sodium hydroxide)
- Solvent (e.g., ethanol)
- Standard laboratory glassware and workup reagents

Procedure:

- Enolate Formation: A solution of 2-isopropyl-5-methylcyclopentanone is treated with a base in a suitable solvent to generate the corresponding enolate.
- Michael Addition: Methyl vinyl ketone is added to the reaction mixture. The enolate undergoes a Michael addition to the α,β -unsaturated ketone of MVK.
- Intramolecular Aldol Condensation and Dehydration: The resulting intermediate is then heated, often with the addition of a stronger base, to facilitate an intramolecular aldol condensation followed by dehydration to yield the spiro-enone product.^[4]
- Workup and Purification: The reaction mixture is cooled, neutralized, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography.^[4]

Logical Workflow for a Key Synthetic Step

[Click to download full resolution via product page](#)

Caption: Key stages in the Robinson annulation for spiro-enone synthesis.

Biological Activity and Potential Signaling Pathways

Research into the biological effects of acorenone isomers has revealed potential therapeutic applications, particularly in the area of neurodegenerative diseases.

Quantitative Bioactivity Data

The following table summarizes the reported in vitro biological activities of acorenone isomers.

Compound	Bioactivity	Assay Target	Result	Source(s)
Acorenone B	Cholinesterase Inhibition	Acetylcholinesterase (AChE)	IC ₅₀ : 40.8 µg/mL	[6][7]
Cholinesterase Inhibition	Butyrylcholinesterase (BChE)		IC ₅₀ : 10.9 µg/mL	[6][7]
Antibacterial Activity	Enterococcus faecalis	MIC: >10 mg/mL (inactive)	[8]	
Antibacterial Activity	Staphylococcus aureus	MIC: >10 mg/mL (inactive)	[8]	
Acorenone C	Cholinesterase Inhibition	Acetylcholinesterase (AChE)	23.34% inhibition at 50 µM	[2]

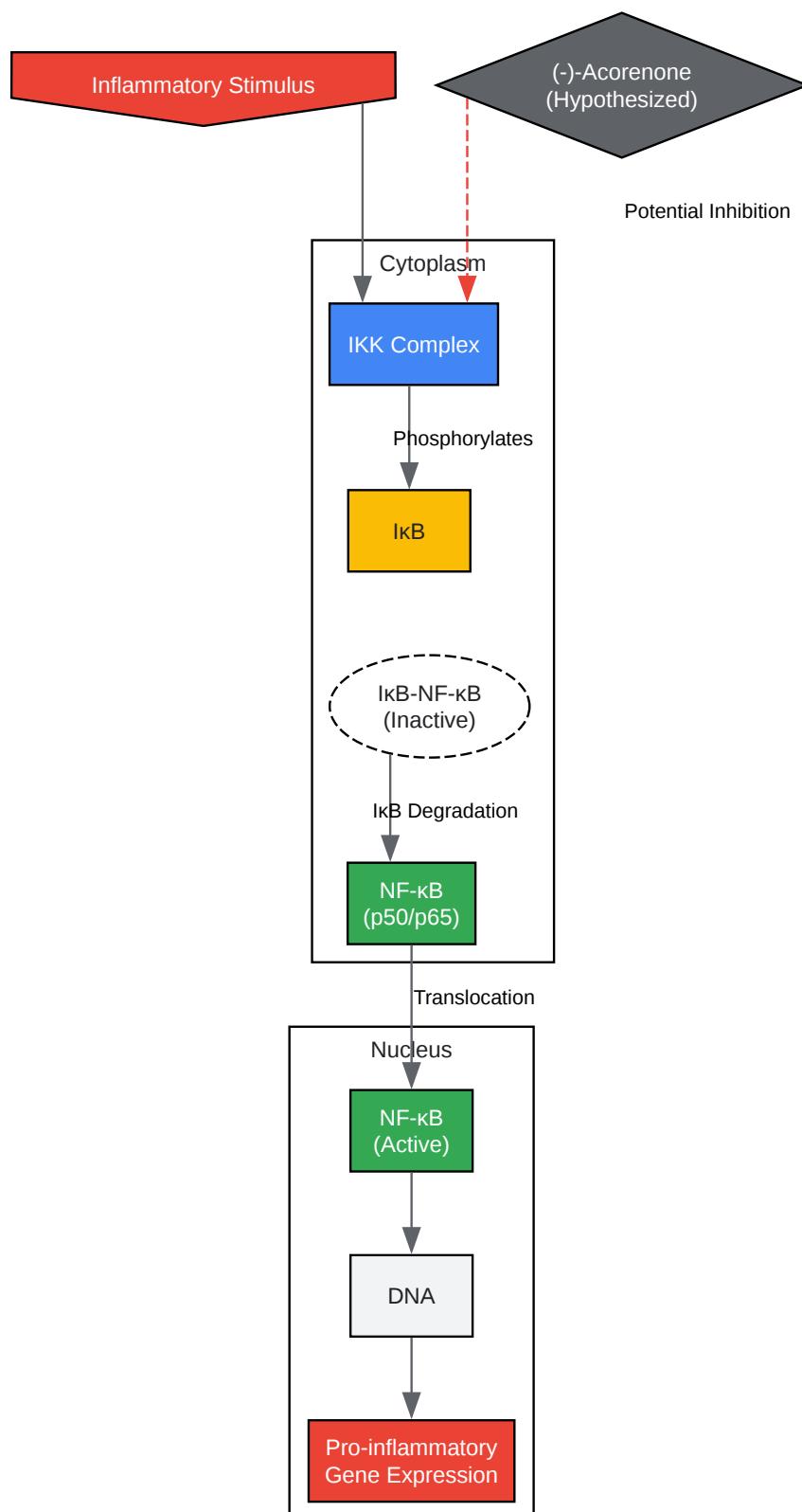
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

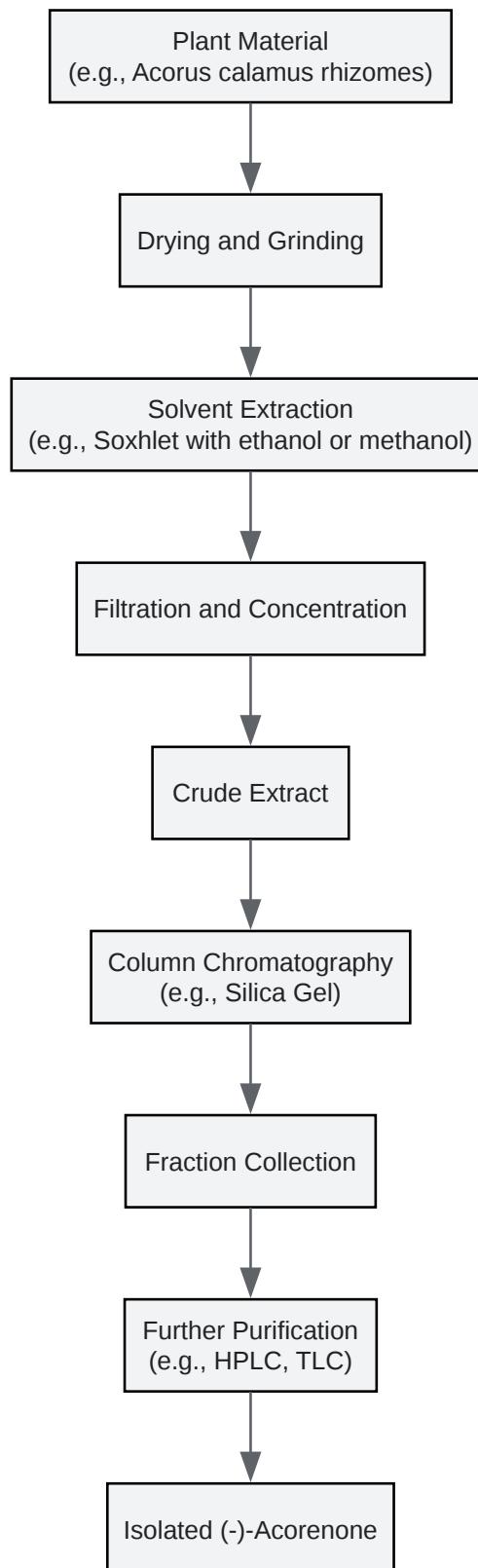
This protocol outlines a common method for assessing the cholinesterase inhibitory activity of compounds like acorenone.

Objective: To determine the *in vitro* inhibitory activity of a test compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

- Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
- Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCl) as substrate
- 5,5'-dithio-bis-(2-nitrobenzoic) acid (DTNB, Ellman's reagent)
- Test compound (e.g., Acorenone B)
- Phosphate buffer (pH 8.0)
- Microplate reader


Procedure:


- Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing phosphate buffer, the test compound at various concentrations, and the respective cholinesterase enzyme. The mixture is incubated for a set period (e.g., 20 minutes) at a controlled temperature (e.g., 37°C).[2][9]
- Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate (ATCI or BTCl) and DTNB.
- Measurement: The absorbance is measured kinetically at a specific wavelength (e.g., 412 nm) using a microplate reader. The rate of the reaction is determined by the change in absorbance over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
- Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (without the inhibitor). IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8][9]

Potential Signaling Pathway Modulation

Sesquiterpenes, the class of compounds to which acorenone belongs, are known to modulate various signaling pathways. One such pathway of significant interest is the Nuclear Factor-kappa B (NF- κ B) pathway, which is a key regulator of inflammatory responses. While direct evidence for **(-)-Acorenone**'s interaction with this pathway is still emerging, it represents a plausible mechanism for potential anti-inflammatory effects.

Potential Inhibition of the NF- κ B Signaling Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (-)-Acorenone | C15H24O | CID 12480741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, *Pseudofusicoccum* sp. J003 [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Acorenone B: AChE and BChE Inhibitor as a Major Compound of the Essential Oil Distilled from the Ecuadorian Species *Niphogeton dissecta* (Benth.) J.F. Macbr - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acorenone B: AChE and BChE Inhibitor as a Major Compound of the Essential Oil Distilled from the Ecuadorian Species *Niphogeton dissecta* (Benth.) J.F. Macbr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [(-)-Acorenone: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1254648#acorenone-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com